

Technical Guide: 6-amino-1,4-dihydroquinoxaline-2,3-dione

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Compound of Interest

Compound Name:

6-aminoquinoxaline-2,3(1H,4H)dione

Cat. No.:

B1266430

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This technical guide provides a comprehensive overview of 6-amino-1,4-dihydroquinoxaline-2,3-dione, including its chemical properties, synthesis, and biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The compound of interest is formally identified by the IUPAC name 6-amino-1,4-dihydroquinoxaline-2,3-dione.[1] It belongs to the quinoxalinedione class of heterocyclic compounds, which are recognized for their diverse biological activities.

Synonyms:

- 6-aminoquinoxaline-2,3(1H,4H)-dione
- 6-Amino-2,3-dihydroxyquinoxaline
- 6-aminoquinoxaline-2,3-diol
- NSC 48962

Table 1: Chemical and Physical Properties



Property	Value	Source	
IUPAC Name	6-amino-1,4-dihydro-2,3- quinoxalinedione	Sigma-Aldrich[1]	
CAS Number	6973-93-9	Sigma-Aldrich[1]	
Molecular Formula	C ₈ H ₇ N ₃ O ₂	PubChem	
Molecular Weight	177.16 g/mol	PubChem	
InChI Key	DNCKPMPEGDANJK- UHFFFAOYSA-N	Sigma-Aldrich[1]	
Physical Form	Solid	Sigma-Aldrich	

| Purity | ≥95% | Various Suppliers |

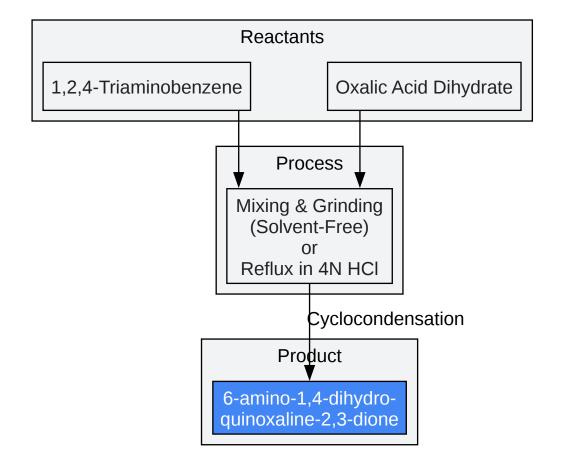
Synthesis

The synthesis of quinoxaline-2,3-diones is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its esters.[2][3] For 6-amino-1,4-dihydroquinoxaline-2,3-dione, the logical precursor is 1,2,4-triaminobenzene (4-amino-o-phenylenediamine).

Synthetic Workflow

The general synthesis involves a one-pot cyclocondensation reaction. This can be performed under various conditions, including traditional heating in an acidic aqueous solution or using greener, solvent-free grinding methods.[4]





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Caption: General synthetic workflow for 6-amino-1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol (Prophetic)

While a specific protocol for the 6-amino derivative is not widely published, the following procedure is adapted from highly analogous, established methods for synthesizing substituted quinoxaline-2,3-diones.[4][5]

Materials:

- 1,2,4-Triaminobenzene dihydrochloride
- · Oxalic acid dihydrate
- 4M Hydrochloric Acid



- Deionized water
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,2,4-triaminobenzene dihydrochloride in 25 mL of 4M hydrochloric acid.
- Add a solution of 11 mmol of oxalic acid dihydrate in 10 mL of deionized water to the flask.
- Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid product with cold deionized water (2 x 15 mL) and then with cold ethanol (1 x 15 mL) to remove unreacted starting materials and impurities.
- Dry the product under vacuum at 60 °C to a constant weight.
- The final product, 6-amino-1,4-dihydroquinoxaline-2,3-dione, can be further purified by recrystallization from a suitable solvent like aqueous ethanol if necessary.

Biological Activity and Mechanism of Action

Quinoxalinediones are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor in the central nervous system.[2] These receptors mediate the majority of fast excitatory neurotransmission and are crucial for synaptic plasticity, learning, and memory.[6][7]

By binding to the glutamate binding site on the AMPA receptor, quinoxalinediones prevent its activation. This non-depolarizing blockade inhibits the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby

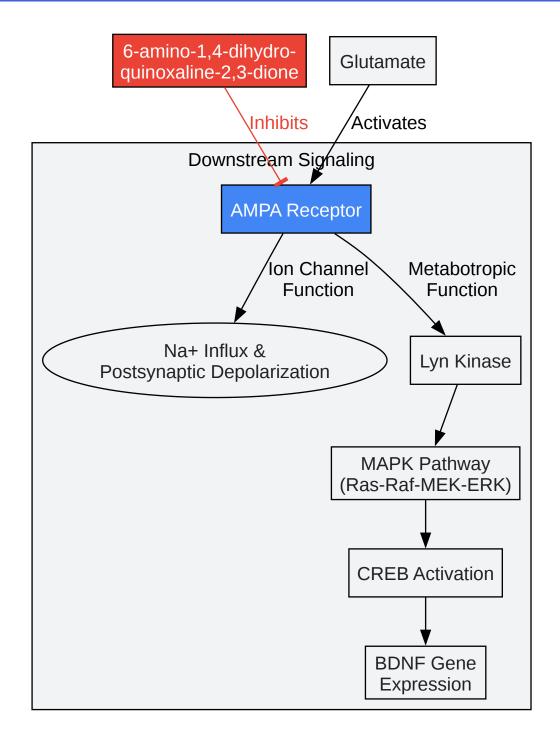


dampening excitatory signaling. This mechanism of action makes them valuable tools for neuroscience research and as potential therapeutic agents for conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative disorders.

AMPA Receptor Signaling Pathway

The binding of an antagonist like 6-amino-1,4-dihydroquinoxaline-2,3-dione to the AMPA receptor blocks downstream signaling. In addition to its ion channel function, the AMPA receptor can engage in metabotropic signaling by associating with protein kinases like Lyn, a Src-family tyrosine kinase.[8] This interaction can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF), which is critical for synaptic plasticity.[8] An antagonist would prevent the initiation of this cascade.





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Caption: Antagonistic action on the AMPA receptor signaling pathway.

Quantitative Bioactivity Data

No specific quantitative bioactivity data (e.g., IC₅₀, K_i) for 6-amino-1,4-dihydroquinoxaline-2,3-dione has been identified in the reviewed scientific literature. However, data for closely related



quinoxalinedione analogs demonstrate potent activity at AMPA receptors, providing a valuable reference for the potential activity of the 6-amino derivative.

Table 2: Bioactivity of Representative Quinoxalinedione Analogs

Compound	Target	Assay	Activity (IC50)	Source
PNQX	AMPA Receptor	[³H]AMPA Binding	0.063 μΜ	PubMed[9]
	Glycine (NMDA) Receptor	[³H]Glycine Binding	0.37 μΜ	PubMed[9]
QXAA (S-isomer)	AMPA Receptor	[³H]AMPA Binding	0.23 μΜ	PubMed[10]

| DNQX | AMPA Receptor | [3H]AMPA Binding | 0.74 μM | PubMed[10] |

PNQX: 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione QXAA: 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione DNQX: 6,7-dinitroquinoxaline-2,3-dione

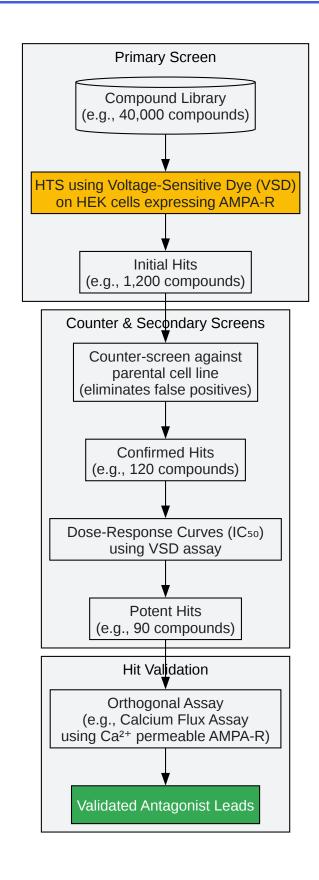
Relevant Experimental Workflows

High-throughput screening (HTS) is a standard method for identifying and characterizing novel receptor modulators. A common workflow for discovering AMPA receptor antagonists involves an initial cell-based functional screen followed by secondary assays for confirmation and specificity.

High-Throughput Screening Workflow for AMPA Receptor Antagonists

This workflow outlines a typical HTS campaign to identify novel AMPA receptor antagonists from a compound library.





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Caption: High-throughput screening workflow for identifying AMPA receptor antagonists.[11][12]



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